Fmoc-Lys(Z)-OH

Description

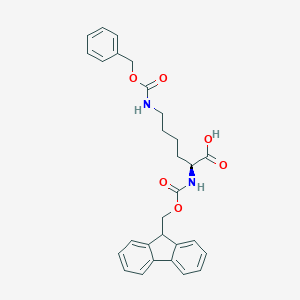

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O6/c32-27(33)26(16-8-9-17-30-28(34)36-18-20-10-2-1-3-11-20)31-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRULQRVJXQQPQH-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388457 | |

| Record name | Fmoc-Lys(Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-82-4 | |

| Record name | Fmoc-Lys(Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(benzyl-oxycarbonyl)-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Fmoc-Lys(Z)-OH: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(benzyloxycarbonyl)-L-lysine, commonly known as Fmoc-Lys(Z)-OH. It details the compound's chemical structure, molecular weight, and key physicochemical properties. Furthermore, this document outlines its critical role as a building block in solid-phase peptide synthesis (SPPS) and provides a generalized experimental protocol for its application.

Core Compound Data

This compound is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group of the side chain is protected by a benzyloxycarbonyl (Z) group. This orthogonal protection scheme is fundamental to its utility in the stepwise assembly of peptide chains.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₀N₂O₆ | [1][2] |

| Molecular Weight | 502.56 g/mol | [1][2][3] |

| CAS Number | 86060-82-4 | [1][2][3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 105-120 °C | [3] |

| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) | |

| Optical Activity | [α]20/D −10±2°, c = 2% in DMF |

Chemical Structure

The structure of this compound incorporates the lysine backbone with two key protecting groups, enabling its controlled use in peptide synthesis.

Caption: Chemical structure of this compound.

Experimental Protocols

Materials and Reagents:

-

This compound

-

Solid support resin (e.g., Wang resin, Rink amide resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)

-

Diethyl ether

Protocol for a Single Coupling Cycle:

-

Resin Swelling: The solid support resin is swelled in DMF or DCM for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain on the resin is removed by treatment with a 20% solution of piperidine in DMF. This is typically performed for 5-20 minutes. The resin is then washed thoroughly with DMF to remove the piperidine and the dibenzofulvene byproduct.

-

Amino Acid Activation: In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading capacity) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA). The activation is usually allowed to proceed for a few minutes.

-

Coupling: The activated this compound solution is added to the reaction vessel containing the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

Washing: After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.

-

Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide sequence.

Cleavage and Final Deprotection:

-

Once the peptide synthesis is complete, the resin is washed with DCM and dried.

-

The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed by treating the resin with a cleavage cocktail, most commonly TFA-based. The Z-group on the lysine side chain is stable to TFA and is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids.[3]

-

The crude peptide is precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and lyophilized.

Logical Workflow

The following diagram illustrates the general workflow of incorporating this compound into a peptide chain during solid-phase peptide synthesis.

References

The Role of the Benzyloxycarbonyl (Z) Protecting Group in Peptide Synthesis: An In-depth Technical Guide

This guide provides a comprehensive overview of the benzyloxycarbonyl (Z or Cbz) protecting group, a cornerstone in the field of peptide chemistry. We will delve into its historical significance, chemical properties, and practical applications in modern peptide synthesis, with a focus on providing actionable data and protocols for researchers, scientists, and professionals in drug development.

Introduction to the Z-Group in Peptide Synthesis

The synthesis of peptides with a defined sequence requires the temporary blocking of the reactive amino group of one amino acid to prevent self-polymerization and other side reactions while the carboxyl group is activated for coupling with another amino acid. The benzyloxycarbonyl group, introduced by Max Bergmann and Leonidas Zervas in 1932, was the first protecting group to enable the rational, stepwise synthesis of peptides. Its development marked a pivotal moment, transforming peptide synthesis from a speculative art into a systematic science.

The Z-group is a carbamate-based protecting group that is stable under a wide range of conditions, yet can be selectively removed without cleaving the peptide bonds. This unique combination of stability and lability was a significant advancement over previous methods.

Chemical Properties and Mechanism of Action

The benzyloxycarbonyl group is introduced by reacting the amino group of an amino acid with benzyl chloroformate under basic conditions, typically in the presence of a base like sodium hydroxide or sodium carbonate.

Diagram: Introduction of the Z-Group

Storage and handling recommendations for Fmoc-Lys(Z)-OH.

For researchers, scientists, and drug development professionals, the proper storage and handling of peptide synthesis reagents are paramount to ensure experimental success and maintain a safe laboratory environment. This guide provides in-depth technical recommendations for Fmoc-Lys(Z)-OH, a commonly used amino acid derivative in solid-phase peptide synthesis.

Core Recommendations

This compound is a combustible solid that requires specific storage conditions to maintain its stability and purity.[1][2] It is crucial to handle this compound with appropriate personal protective equipment to avoid potential health hazards.

Storage

Proper storage of this compound is essential for preserving its chemical integrity. The recommended storage temperature varies slightly among suppliers, but a refrigerated and dry environment is consistently advised.

| Parameter | Recommended Condition | Source |

| Temperature | 2-8°C | [1] |

| 2-30°C | [2] | |

| 4°C | [3] | |

| -20°C (for up to 3 years) | [4] | |

| Atmosphere | Sealed, away from moisture |

For solutions of this compound in solvent, storage at -80°C is recommended for up to 6 months, or at -20°C for up to 1 month.[4][5][6]

Handling

When handling this compound, it is important to use appropriate personal protective equipment (PPE) and follow standard laboratory safety procedures.

| PPE | Specification | Source |

| Eye Protection | Eyeshields | [1] |

| Hand Protection | Gloves | [1][7] |

| Respiratory Protection | Type N95 (US) dust mask | [1] |

The material safety data sheet (MSDS) advises avoiding dust formation and breathing vapors, mist, or gas.[7] In case of contact, standard first aid measures should be followed.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in peptide synthesis.

| Property | Value | Source |

| Molecular Weight | 502.56 g/mol | [1][2][3][4] |

| Melting Point | 110-120 °C | [1][7] |

| 105-115 °C | [2] | |

| Appearance | White to slight yellow to beige powder | [2][7] |

| Purity | ≥98.0% (HPLC) | [1] |

| ≥95.0% (acidimetric) | [2] |

Solubility

This compound exhibits solubility in common organic solvents used in peptide synthesis.

| Solvent | Concentration | Notes | Source |

| DMF | 1 mmole in 2 ml | Clearly soluble | [2] |

| DMSO | 200 mg/mL (397.96 mM) | Requires sonication. Use newly opened DMSO as it is hygroscopic. | [4] |

Experimental Workflows

While detailed experimental protocols for the determination of the above data are not publicly available from suppliers, the following diagrams illustrate the general workflows for proper storage and handling.

Caption: Workflow for Receiving, Storing, and Handling this compound.

This logical flow diagram outlines the key steps from receiving the compound to its use in the laboratory, emphasizing the critical points of inspection, proper storage conditions, and the use of personal protective equipment.

Safety and Disposal

This compound is classified as a combustible solid.[1][2] It is incompatible with strong oxidizing agents.[7] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

For disposal, it is imperative to follow federal, state, and local environmental control regulations. Do not let the product enter drains.[7] Contaminated packaging should also be disposed of in accordance with official regulations.

References

- 1. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound Novabiochem 86060-82-4 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to Orthogonal Protection Strategies in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of complex peptides, a cornerstone of modern drug discovery and biochemical research, necessitates a robust and precise chemical methodology. The principle of orthogonal protection is fundamental to achieving high-fidelity peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive technical overview of orthogonal protection strategies, detailing the core concepts, prevalent protecting group schemes, and their practical applications. Quantitative data on protecting group lability is presented for comparative analysis, alongside detailed experimental protocols for key synthetic steps. Visual diagrams of workflows and logical relationships are included to facilitate a deeper understanding of these critical synthetic strategies.

The Core Principle of Orthogonality

In the context of peptide chemistry, orthogonality refers to the use of multiple classes of protecting groups within a single molecule that can be removed under distinct chemical conditions.[1][2] This allows for the selective deprotection of a specific functional group in the presence of others, enabling precise control over the synthetic process.[3] This principle is paramount in SPPS for three key reasons:

-

Stepwise Chain Elongation: The α-amino group of the growing peptide chain must be deprotected at each cycle to allow for the coupling of the next amino acid, while the side-chain protecting groups remain intact.

-

Side-Chain Modification: For the synthesis of modified peptides (e.g., cyclic, branched, or conjugated peptides), specific side chains must be deprotected while the rest of the peptide, including the N-terminal protection, remains untouched.[1][4]

-

Final Cleavage: After assembly of the full peptide sequence, all side-chain protecting groups are removed, and the peptide is cleaved from the solid support.

Major Orthogonal Protection Strategies

The two dominant strategies in solid-phase peptide synthesis are the Fmoc/tBu and the Boc/Bzl approaches. The choice between them is dictated by the peptide's sequence, its complexity, and the desired post-synthesis modifications.[5][6]

The Fmoc/tBu Strategy

The Fmoc/tBu strategy is the most widely used method in modern peptide synthesis due to its milder reaction conditions.[][8] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile tert-butyl (tBu) based groups for the semi-permanent protection of amino acid side chains.[5][6] This represents a truly orthogonal system.[2][9]

The Boc/Bzl Strategy

The Boc/Bzl strategy is the classical approach to SPPS. It utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for α-amino protection and benzyl (Bzl) based groups for side-chain protection.[5] While both types of protecting groups are removed by acid, their differential lability to varying acid strengths allows for a "quasi-orthogonal" approach. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the Bzl groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[5]

Quantitative Data on Protecting Groups and Cleavage Conditions

The selection of an appropriate protecting group and the corresponding deprotection conditions are critical for a successful peptide synthesis. The following tables summarize common protecting groups and their cleavage reagents.

α-Amino Protecting Groups

| Protecting Group | Abbreviation | Cleavage Reagent | Typical Conditions | Orthogonal To |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine in DMF | 20% (v/v) | Acid-labile groups (e.g., tBu, Trt), Pd-labile groups (e.g., Alloc), Hydrazine-labile groups (e.g., Dde) |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) in DCM | 25-50% (v/v) | Base-labile groups, Pd-labile groups, Hydrazine-labile groups |

Side-Chain Protecting Groups in Fmoc/tBu Strategy

| Amino Acid(s) | Protecting Group | Abbreviation | Cleavage Reagent | Typical Conditions |

| Arg | Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA | High concentration (e.g., 95%) |

| Asp, Glu | tert-Butyl | tBu | TFA | High concentration (e.g., 95%) |

| Cys, His, Asn, Gln | Trityl | Trt | TFA | High concentration (e.g., 95%) |

| Lys, Trp | tert-Butoxycarbonyl | Boc | TFA | High concentration (e.g., 95%) |

| Ser, Thr, Tyr | tert-Butyl | tBu | TFA | High concentration (e.g., 95%) |

| Lys | Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Phenylsilane | Catalytic Pd(0) in DCM |

| Lys | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine in DMF | 2% (v/v) |

Common Cleavage Cocktails for Final Deprotection in Fmoc-SPPS

| Reagent Name | Composition | Application Notes |

| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | A robust, universal cleavage cocktail, particularly for peptides containing multiple sensitive residues.[10] |

| Standard | TFA/TIS/water (95:2.5:2.5) | A widely used, less malodorous cocktail suitable for many peptide sequences, especially when Trp(Boc) and Arg(Pbf) are used.[10][11] |

| Reagent H | TFA/phenol/thioanisole/EDT/water/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to minimize the oxidation of methionine residues.[12] |

| Low TFA | TFA/DCM (1:99) | Used for cleavage from highly acid-sensitive resins to yield fully protected peptide fragments.[13] |

Experimental Protocols

The following are generalized protocols for key steps in Fmoc-based solid-phase peptide synthesis. Optimization for specific peptide sequences and scales is recommended.

Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition.

-

Resin Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least one hour.[14]

-

Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF for 15-30 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[11][15] The resin is then thoroughly washed with DMF to remove piperidine and the cleaved Fmoc adduct.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (typically 1.5-5 equivalents) is activated with a coupling reagent such as HBTU/HOBt or HATU/HOAt in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.[15] This activated solution is then added to the resin, and the reaction is allowed to proceed for 1-2 hours.[11]

-

Washing: The resin is washed extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.

Selective Deprotection of Alloc

This protocol is for the removal of the Alloc protecting group, commonly used for on-resin cyclization or branching.

-

Resin Preparation: The peptide-resin is washed thoroughly with DCM.

-

Deprotection Cocktail: A solution of Pd(PPh₃)₄ (catalytic amount) and a scavenger such as phenylsilane (20 equivalents) is prepared in DCM.[9][14]

-

Reaction: The deprotection cocktail is added to the resin, and the mixture is agitated for approximately 20 minutes. This step is often repeated.[1][14]

-

Washing: The resin is washed extensively with DCM to remove the palladium catalyst and scavenger byproducts.

Selective Deprotection of Dde

This protocol details the removal of the Dde protecting group, which is orthogonal to both Fmoc/tBu and Alloc/Pd strategies.

-

Resin Preparation: The peptide-resin is washed with DMF.

-

Deprotection Solution: A 2% (v/v) solution of hydrazine monohydrate in DMF is prepared.[16][17]

-

Reaction: The deprotection solution is added to the resin and allowed to react for 3-15 minutes. This treatment is typically repeated two to three times.[14][16]

-

Washing: The resin is thoroughly washed with DMF.

Final Cleavage and Deprotection

This protocol describes the final step of releasing the peptide from the resin and removing all side-chain protecting groups.

-

Resin Preparation: The fully assembled peptide-resin is washed with DCM and dried under vacuum.

-

Cleavage: The appropriate cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) is added to the resin.[11] The reaction is typically allowed to proceed for 2-3 hours at room temperature.[11]

-

Peptide Precipitation: The cleavage mixture is filtered to separate the resin, and the filtrate containing the peptide is collected. The peptide is then precipitated by adding cold diethyl ether.

-

Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Logical Relationships in Orthogonal Protection

Caption: Orthogonality of common protecting groups and their cleavage reagents.

Standard Fmoc-SPPS Workflow

Caption: A simplified workflow for a standard Fmoc-SPPS cycle.

On-Resin Cyclization Using an Orthogonal Strategy

Caption: Workflow for on-resin peptide cyclization via orthogonal deprotection.

Conclusion

The strategic implementation of orthogonal protection schemes is indispensable for the successful synthesis of complex and modified peptides. The Fmoc/tBu strategy, with its mild reaction conditions and true orthogonality, has become the method of choice for most applications. A thorough understanding of the available protecting groups, their specific cleavage conditions, and the potential for side reactions is critical for the rational design of a synthetic route. This guide provides the foundational knowledge and practical protocols to empower researchers in navigating the intricacies of modern peptide chemistry, ultimately enabling the creation of novel peptide-based therapeutics and research tools.

References

- 1. biotage.com [biotage.com]

- 2. biosynth.com [biosynth.com]

- 3. scribd.com [scribd.com]

- 4. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. rsc.org [rsc.org]

- 16. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 17. peptide.com [peptide.com]

A Technical Guide to Fmoc-Lys(Z)-OH: Commercial Availability, Purity, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-Fmoc-Nε-benzyloxycarbonyl-L-lysine (Fmoc-Lys(Z)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details its commercial sources, purity grades, and the analytical methodologies used for its quality control. Furthermore, it outlines its role and application within the standard Fmoc-SPPS workflow.

Commercial Suppliers and Purity Grades

This compound is readily available from a variety of reputable chemical suppliers that specialize in reagents for peptide synthesis. The purity of this reagent is paramount to ensure the successful synthesis of high-quality peptides, minimizing side reactions and simplifying purification of the final product. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), with enantiomeric purity also being a key parameter.

Below is a summary of prominent commercial suppliers and their typically offered purity grades for this compound.

| Supplier | Brand/Product Line | Purity Grade (Typical) | Analytical Methods Cited |

| Merck (Sigma-Aldrich) | Novabiochem® | ≥98.0% (HPLC), ≥95.0% (acidimetric), ≥98% (TLC)[1] | HPLC, TLC, Acidimetry[1] |

| ChemScene | - | ≥96% | Not specified on product page[2] |

| Advanced ChemTech | - | Information available upon request | Not specified on product page |

| Alkali Scientific | MilliporeSigma® (distributor) | Information corresponds to MilliporeSigma | Not specified on product page[3] |

| Alfa Chemistry | - | ≥98.0% (HPLC), ≥95.0% (acidimetric), ≥98% (TLC)[4] | HPLC, TLC, Acidimetry[4] |

| Aapptec Peptides | - | Lot-specific, refer to Certificate of Analysis[5] | Not specified on product page[5] |

| RayBiotech | - | 98% | Not specified on product page[] |

Note: The purity and specifications can vary by lot. It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.

Analytical Methodologies and Quality Control

The quality of this compound is assured through a series of analytical tests. While specific protocols are proprietary to each supplier, the following sections describe the general methodologies employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of this compound. This technique separates the main compound from any impurities.

Typical Experimental Protocol for Purity Analysis by RP-HPLC:

-

Column: C18, typically 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is common. For example, 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm or 254 nm.

-

Column Temperature: Room temperature or slightly elevated (e.g., 30 °C).

Common Impurities: Potential impurities in Fmoc-amino acids can include free amino acids, dipeptides, and β-alanyl species. These impurities can arise during the synthesis of the Fmoc-amino acid and can lead to undesired side products in peptide synthesis, such as deletions or insertions in the peptide sequence.

Enantiomeric Purity Analysis

The stereochemical integrity of this compound is critical. The presence of the D-enantiomer can lead to diastereomeric peptide impurities that are often difficult to separate from the desired product. Chiral HPLC is employed to determine the enantiomeric purity.

Typical Experimental Protocol for Enantiomeric Purity Analysis by Chiral HPLC:

-

Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used.

-

Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an acidic additive (e.g., trifluoroacetic acid or formic acid) is typically used.

-

Detection: UV absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to detect any structural impurities. The spectrum should be consistent with the expected chemical shifts and coupling constants for the molecule.

Typical Experimental Conditions for ¹H NMR:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Frequency: 400 MHz or higher for better resolution.

-

Analysis: The integral values of the peaks should correspond to the number of protons in each part of the molecule.

Role and Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block for introducing a lysine residue into a peptide sequence using the Fmoc/tBu strategy. The Nα-amino group is temporarily protected by the base-labile Fmoc group, while the Nε-amino group of the lysine side chain is protected by the acid-labile benzyloxycarbonyl (Z) group. This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle of peptide synthesis without affecting the Z group. The Z group is then typically removed during the final cleavage of the peptide from the resin with a strong acid cocktail.

The following diagram illustrates the workflow of incorporating this compound into a growing peptide chain during Fmoc-SPPS.

Detailed Experimental Workflow

The incorporation of this compound into a peptide sequence follows the general cycle of Fmoc-SPPS:

-

Resin Swelling: The solid support (resin) is swelled in a suitable solvent, typically dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc group from the N-terminus of the resin-bound peptide is removed using a solution of 20% piperidine in DMF. This exposes a free primary amine.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc-piperidine adduct.

-

Amino Acid Activation: In a separate vessel, this compound is pre-activated. A common method involves using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).

-

Coupling: The activated this compound solution is added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion, forming a new peptide bond.

-

Washing: The resin is washed again with DMF to remove any unreacted amino acid and coupling reagents.

-

Repeat Cycle: This cycle of deprotection, washing, activation, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups, including the Z group on lysine, are removed simultaneously. This is typically achieved by treating the resin with a strong acid cocktail.

Typical Cleavage Cocktail:

-

Reagent K:

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

The choice of scavengers in the cleavage cocktail is critical to prevent side reactions with reactive amino acid side chains. After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by preparative RP-HPLC. The Z group is effectively removed under these strong acidic conditions.

References

Methodological & Application

Application Notes and Protocols: Standard Protocol for Coupling Fmoc-Lys(Z)-OH in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the stepwise construction of peptide chains on an insoluble resin support. The incorporation of lysine residues is fundamental to the synthesis of many biologically active peptides. Fmoc-Lys(Z)-OH is a frequently utilized building block where the α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group of the side chain is protected by the acid-labile Carboxybenzyl (Z) group. This orthogonal protection scheme ensures that the ε-amino group remains unreactive during the base-mediated Fmoc deprotection steps of chain elongation.[1] The Z group is stable under the standard basic conditions used for Fmoc removal but is readily cleaved during the final acidolytic release of the peptide from the resin.[1]

This document provides a detailed protocol for the standard coupling of this compound in Fmoc-based SPPS, including common activation methods, reaction monitoring, and quantitative data.

Core Principles of the this compound Coupling Cycle

The coupling of this compound follows the standard iterative cycle of Fmoc-SPPS, which consists of four key stages:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a secondary amine base, typically a solution of 20% piperidine in N,N-Dimethylformamide (DMF), to expose a free primary amine.[1][2]

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct byproduct.[1][2]

-

Activation and Coupling: The carboxylic acid of the incoming this compound is activated to facilitate the formation of a peptide bond with the newly exposed N-terminal amine of the peptide chain.[3] This is the most critical step and is mediated by coupling reagents.

-

Final Washing: The resin is washed again to remove excess reagents and byproducts, preparing it for the next coupling cycle.

The orthogonality of the Fmoc (base-labile) and Z (acid-labile) protecting groups is crucial for successful synthesis, preventing branching at the lysine side chain.

Experimental Protocols

This section details the manual protocol for a single coupling cycle of this compound to a peptide chain on a solid support.

Materials and Reagents:

-

Fmoc-protected peptide-resin

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling Reagent (e.g., HBTU, HATU, or DIC)

-

Additive (e.g., HOBt or HOAt, if using carbodiimide)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Dichloromethane (DCM)

-

Reagents for monitoring tests (e.g., Kaiser test solutions)

Protocol Steps:

1. Resin Preparation (Swelling):

-

Place the peptide-resin in a suitable reaction vessel.

-

Add sufficient DMF to swell the resin (approx. 10-15 mL per gram of resin).

-

Gently agitate for 30-60 minutes. Drain the DMF.

2. N-terminal Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-7 minutes.[2]

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

-

Drain the solution.

3. Washing After Deprotection:

-

Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is 5-6 times with DMF.[2]

-

After the final wash, drain the solvent completely.

4. This compound Activation and Coupling: This step involves the in situ activation of the amino acid's carboxyl group followed by its addition to the resin. The most common method involves aminium/uronium salts like HBTU.

Method A: HBTU/DIPEA Activation

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents relative to the amino acid) in DMF.

-

Add DIPEA (2 equivalents relative to HBTU) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.[3]

Method B: DIC/HOBt Activation

-

In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.[4]

-

Add DIC (3 equivalents) to the solution and mix for 15-20 minutes at room temperature.[4] A byproduct, diisopropylurea (DIU), will precipitate if DCM is used but is soluble in DMF.

-

Add the filtered solution (if using DCM) or the entire mixture (if using DMF) to the resin.

-

Agitate the reaction at room temperature for 1-2 hours.

5. Monitoring the Coupling Reaction:

-

After the coupling time, take a small sample of the resin beads (a few milligrams).

-

Wash the beads thoroughly with DMF and then DCM.

-

Perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines.[5]

-

Kaiser Test Procedure: Add 2-3 drops each of ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine to the resin sample and heat at 100°C for 5 minutes.[5]

-

Interpretation: A deep blue color on the beads indicates the presence of free amines and an incomplete reaction.[5] A yellow or colorless result signifies a complete coupling.[5]

-

-

If the test is positive, the coupling step should be repeated (a "double couple").

6. Final Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

Data Presentation

Table 1: Typical Reagents and Molar Equivalents for this compound Coupling

| Reagent | Molar Equivalents (relative to resin functionalization) | Purpose |

| This compound | 3 - 5 eq. | Incoming amino acid building block |

| Coupling Reagent (e.g., HBTU, HATU, DIC) | 2.8 - 4.5 eq. | Activates the carboxyl group of the amino acid |

| Additive (e.g., HOBt, HOAt) | 3 - 5 eq. | Suppresses racemization and aids activation |

| Base (e.g., DIPEA, Collidine) | 6 - 10 eq. | Maintains basic pH for coupling |

Table 2: Comparison of Common Coupling Cocktails

| Activation Method | Reagents (Amino Acid:Activator:Base) | Typical Reaction Time | Notes |

| Uronium/Aminium Salt | Fmoc-AA : HBTU/HATU : DIPEA (1:0.95:2) | 1-2 hours | Highly efficient and widely used.[6] HATU is more reactive and recommended for sterically hindered couplings.[4] Byproducts are soluble.[6] |

| Carbodiimide | Fmoc-AA : DIC : HOBt/HOAt (1:1:1) | 1-2 hours | A cost-effective method. HOBt or HOAt is essential to minimize racemization.[4] DIC is often preferred over DCC as its urea byproduct is more soluble in DMF.[4] |

Table 3: Qualitative Monitoring of Coupling Completion

| Test Name | Target Molecule | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) | Notes |

| Kaiser Test | Primary Amines | Intense Blue Color | Yellow / Colorless | Most common test.[5] Not suitable for N-terminal proline (a secondary amine). |

| TNBS Test | Primary Amines | Red / Orange Color | Colorless | A sensitive alternative to the Kaiser test. |

| Chloranil Test | Secondary Amines | Blue Color | Yellow | Used specifically for proline.[5] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for a single coupling cycle of this compound in SPPS.

Caption: Workflow for the SPPS coupling cycle of this compound.

Logical Relationship Diagram

This diagram shows the logical relationship between the components involved in the peptide bond formation.

Caption: Key components in the formation of a peptide bond.

References

Application Notes: The Strategic Use of Fmoc-Lys(Z)-OH in Bioactive Peptide Synthesis

Introduction

In the realm of Solid-Phase Peptide Synthesis (SPPS), the selection of appropriate protecting groups is fundamental to achieving high-purity, complex bioactive peptides.[1] Nα-Fmoc-Nε-benzyloxycarbonyl-L-lysine (Fmoc-Lys(Z)-OH) is a critical building block for peptide chemists, offering a distinct strategic advantage due to the unique properties of the benzyloxycarbonyl (Z) group for side-chain protection. While Fmoc-Lys(Boc)-OH is more commonly employed in standard Fmoc/tBu strategies, this compound provides an alternative orthogonality, particularly valuable in the synthesis of protected peptide fragments and in methodologies involving hydrogenolysis for final deprotection.[2][3]

The Nα-Fmoc group is base-labile, typically removed using piperidine, allowing for iterative elongation of the peptide chain.[4][5] The ε-amino group of the lysine side chain is protected by the Z group, which is stable to the basic conditions of Fmoc removal and also to the mild acid treatments used for cleavage from hyper-acid-sensitive resins. The Z group is typically removed under strong acidic conditions (e.g., HBr in acetic acid, HF) or, more cleanly, by catalytic hydrogenolysis (H₂/Pd).[3][4] This unique combination of properties allows for the synthesis of peptides requiring specific lysine side-chain manipulations post-synthesis or the creation of fully protected peptide segments for fragment condensation strategies.

Key Applications

-

Synthesis of Protected Peptide Fragments: this compound is ideal for synthesizing peptide fragments on acid-sensitive resins like 2-chlorotrityl chloride resin. Cleavage with a mild acid cocktail (e.g., acetic acid/TFE/DCM) releases the peptide from the resin while leaving the Z group and other acid-labile side-chain protecting groups (like Boc and tBu) intact.[3][6] These protected fragments can be purified and used in subsequent solution-phase fragment condensation.

-

Orthogonal Ligation and Modification: The Z group's stability allows for on-resin or post-cleavage modifications. If other orthogonal protecting groups like Dde or Mtt are used on other lysine residues, the Z group provides an additional layer of synthetic flexibility.[2][6]

-

Peptides Requiring Hydrogenolysis: For sensitive peptides that may be compromised by strong acid cleavage, hydrogenolysis offers a mild and effective method for final deprotection. The Z group is readily cleaved by this method, making this compound a suitable choice for such synthetic routes.[3]

Data Presentation

The selection of a lysine derivative is dictated by the overall synthetic strategy, particularly the desired orthogonality and final cleavage conditions. The following table summarizes the properties of common Fmoc-lysine derivatives.

| Derivative | Side-Chain Group | Deprotection Conditions | Orthogonal To | Key Applications |

| Fmoc-Lys(Boc)-OH | tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) | Fmoc, Aloc, Dde | Standard Fmoc/tBu SPPS.[2][7] |

| This compound | Benzyloxycarbonyl (Z) | Catalytic Hydrogenolysis, Strong Acid (HBr, HF) | Fmoc, Dde, Mtt, Mild Acid Cleavage | Protected fragment synthesis, peptides for hydrogenolysis.[2][3][4] |

| Fmoc-Lys(Dde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 2-10% Hydrazine in DMF | Fmoc, Boc, Z, Trt | On-resin cyclization, branching, or labeling of the lysine side chain.[3] |

| Fmoc-Lys(Mtt)-OH | 4-Methyltrityl (Mtt) | Dilute TFA (1-5%) in DCM | Fmoc, Boc, Z | Selective on-resin deprotection for modification under mild acid conditions.[6] |

| Fmoc-Lys(Aloc)-OH | Allyloxycarbonyl (Aloc) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger | Fmoc, Boc, Z, TFA | On-resin modification; orthogonal to both acid- and base-labile groups.[3] |

Experimental Protocols

Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol describes a single cycle of amino acid coupling in manual SPPS.

-

Resin Preparation:

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.[9]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine.[8]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), including this compound, in DMF.

-

Add a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) and a base (e.g., DIEA; 6-10 equivalents).[8][10]

-

Allow the mixture to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.[5]

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Perform a Kaiser test to confirm the completion of the coupling (ninhydrin should remain colorless/yellow).

-

-

Capping (Optional):

-

If the Kaiser test indicates incomplete coupling, the unreacted amines can be capped to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride and DIEA in DMF for 20 minutes.

-

Wash the resin with DMF (3-5 times).

-

-

Chain Elongation:

-

Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Protocol 2: Cleavage and Deprotection Strategies

A. Mild Cleavage to Obtain a Z-Protected Peptide Fragment

This method is suitable for cleaving peptides from hyper-acid-sensitive resins like 2-chlorotrityl chloride resin, leaving the Z group intact.

-

Resin Preparation: After completing the synthesis, wash the peptidyl-resin with DCM (3-5 times) and dry it under a vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of acetic acid (AcOH) / trifluoroethanol (TFE) / dichloromethane (DCM) in a 1:1:8 ratio.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Agitate gently at room temperature for 1-2 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate into a flask containing cold methyl-tert-butyl ether (MTBE) or diethyl ether (10x the volume of the filtrate).

-

Isolation: A white precipitate of the protected peptide should form. Cool the suspension at -20°C for 1 hour to maximize precipitation.

-

Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the protected peptide fragment under a vacuum.

B. Global Deprotection via Catalytic Hydrogenolysis

This method removes the Z group and cleaves the peptide from certain resins. It is particularly useful when strong acids are to be avoided. Note: This method is incompatible with peptides containing sulfur (Cys, Met) or certain protecting groups (e.g., Pbf on Arg can be resistant).

-

Resin Preparation: Wash the peptidyl-resin and dry it completely.

-

Reaction Setup: Suspend the peptidyl-resin in a suitable solvent like DMF, methanol, or acetic acid.

-

Catalyst Addition: Add Palladium on carbon (Pd/C) catalyst (10% w/w, typically 0.1 to 1 equivalent by weight relative to the resin).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.

-

Monitoring: Monitor the reaction by HPLC-MS. The reaction may take 2 to 24 hours.

-

Isolation: Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate and purify the deprotected peptide using reverse-phase HPLC.

Visualization of Orthogonal Strategies

The utility of this compound is best understood in the context of orthogonal protecting groups.

The following workflow illustrates a strategy where a peptide is synthesized, cleaved with the lysine side chain still protected by Z, and then labeled in solution.

References

- 1. biosynth.com [biosynth.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. wernerlab.weebly.com [wernerlab.weebly.com]

- 9. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

Application of Fmoc-Lys(Z)-OH in the Synthesis of Peptide Libraries

For Researchers, Scientists, and Drug Development Professionals

Application Note

The generation of peptide libraries is a cornerstone of modern drug discovery and chemical biology, enabling the high-throughput screening of vast numbers of molecules to identify novel ligands, enzyme substrates, or inhibitors. The use of orthogonally protected amino acids is fundamental to creating diverse and complex libraries, including those with post-translational modifications, branches, or cyclizations. Fmoc-Lys(Z)-OH, an N-α-Fmoc-protected lysine derivative with its ε-amino group shielded by a benzyloxycarbonyl (Z) group, offers a distinct advantage in specific peptide library synthesis strategies.

The key feature of the Z group is its stability under the mildly basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions typically used for final cleavage from many solid-phase resins (e.g., trifluoroacetic acid, TFA)[1]. This dual stability makes this compound an excellent building block for synthesizing protected peptide fragments that can be later used in solution-phase condensation or for creating libraries where the lysine side chain is intended to remain protected during initial screening assays. The Z group is typically removed under reductive conditions, most commonly catalytic hydrogenation (e.g., H₂/Pd/C), or by treatment with strong acids such as trifluoromethanesulfonic acid (TFMSA)[2].

This orthogonal property allows for the selective deprotection and modification of other residues (e.g., those protected with Boc or Dde groups) while the Z-protected lysine remains intact. Consequently, this compound is particularly valuable for:

-

Fragment Condensation Libraries: Synthesizing fully protected peptide fragments on the resin which are later cleaved and used to build larger peptide libraries in solution.

-

Libraries with Stable Modifications: Creating libraries where the lysine side chain's positive charge is masked by the Z group during biological screening, which can be useful for probing binding sites where a positive charge is not desired.

-

Scaffold Diversification: Serving as a stable, protected scaffold point while other positions in the peptide are deprotected and diversified.

Comparison of Lysine Side-Chain Protecting Groups in Fmoc-SPPS

The choice of protecting group for the lysine side chain is critical and depends on the overall synthetic strategy for the peptide library. The following table summarizes the properties of common ε-amino protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS).

| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Orthogonality & Use Case |

| tert-Butoxycarbonyl | Boc | -C(O)O-tBu | Strong Acid (e.g., TFA)[3][4] | Standard Choice: Cleaved simultaneously with peptide from acid-labile resins (e.g., Wang, Rink Amide). Not orthogonal to standard cleavage. |

| Benzyloxycarbonyl | Z | -C(O)O-CH₂-Ph | Hydrogenolysis (H₂/Pd/C), Strong Acid (TFMSA)[1][2] | Acid-Stable: Orthogonal to TFA cleavage. Ideal for synthesizing protected peptide fragments on the resin. |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | See Ref[5] | 2-5% Hydrazine in DMF[1][5] | Base-Stable/Acid-Stable: Orthogonal to both Fmoc and Boc removal. Used for on-resin cyclization or branching. |

| N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl | ivDde | See Ref[6] | 2-5% Hydrazine in DMF[1][6] | Base-Stable/Acid-Stable: Similar to Dde but more sterically hindered to prevent migration. Preferred for complex syntheses. |

| Allyloxycarbonyl | Aloc | -C(O)O-CH₂-CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[1][3] | Acid/Base Stable: Orthogonal to Fmoc, Boc, and Z groups. Used for selective deprotection under neutral conditions. |

| 4-Methyltrityl | Mtt | -C(Ph)₂(4-Me-Ph) | Very Mild Acid (e.g., 1% TFA in DCM)[1][3] | Highly Acid-Labile: Orthogonal to Fmoc removal and standard TFA cleavage. Allows selective deprotection on-resin. |

Experimental Protocols

Protocol 1: General Workflow for Peptide Library Synthesis using this compound

This protocol outlines the standard "split-and-mix" synthesis method for creating a one-bead-one-compound (OBOC) peptide library. This workflow incorporates this compound at a fixed position.

1. Resin Preparation:

-

Select a suitable resin (e.g., Rink Amide resin for C-terminal amide peptides).

-

Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

2. Split-and-Mix Synthesis Cycle (for each variable position):

-

Pooling & Washing: Pool all resin beads from the previous step and wash thoroughly with DMF (3x) and DCM (3x).

-

Fmoc Deprotection: Treat the pooled resin with 20-40% piperidine in DMF for 3-5 minutes, drain, and repeat for 10-20 minutes to ensure complete removal of the Fmoc group[7][8]. Wash thoroughly with DMF (5x).

-

Splitting: Divide the deprotected resin into equal portions, corresponding to the number of amino acids to be coupled at that position.

-

Coupling: To each portion, add a unique Fmoc-protected amino acid (3-5 equivalents). Use a standard coupling reagent cocktail such as HBTU/DIEA or DIC/HOBt in DMF[8][9]. Allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a Kaiser test.

-

Pooling: After washing each portion of the resin to remove excess reagents, pool all portions back together.

3. Incorporation of this compound (at a fixed position):

-

Perform the Fmoc deprotection step as described above on the pooled resin.

-

Without splitting the resin, perform a single coupling reaction using this compound (3-5 equivalents) and a suitable activator (e.g., HBTU/DIEA). This ensures every peptide in the library contains Lys(Z) at this specific position.

4. Final Steps:

-

Continue the split-and-mix cycles for any remaining variable positions.

-

After the final coupling step, perform a final Fmoc deprotection.

-

N-Terminal Modification (Optional): The N-terminus can be acetylated using acetic anhydride and DIEA in DMF.

-

Side-Chain Deprotection (excluding Z group): Wash the resin with DCM. Treat the library resin with a cleavage cocktail such as TFA/H₂O/TIS (95:2.5:2.5) for 2-3 hours to remove acid-labile side-chain protecting groups (e.g., Boc, Trt, tBu)[10]. The Z group on lysine will remain intact.

-

Washing and Storage: Wash the resin beads thoroughly with DCM, neutralize with 10% DIEA in DMF, wash again with DMF and DCM, and dry the library beads under vacuum.

Protocol 2: Selective Deprotection of the Z Group

This protocol is for cases where the Z group needs to be removed after library synthesis and screening, either on-bead or after cleavage.

1. On-Bead Hydrogenolysis:

-

Swell the peptide-resin library (containing the Z-protected lysine) in a suitable solvent like DMF or Methanol.

-

Add a palladium catalyst, typically 10% Pd/C (a catalytic amount).

-

Stir the suspension under a hydrogen atmosphere (balloon pressure is often sufficient) for 5-8 hours[11].

-

Monitor the reaction for completeness.

-

Filter the resin to remove the catalyst and wash thoroughly.

Note: This method is effective but can be slow and may not be suitable for all peptides, especially those containing other reducible groups.

Visualized Workflows and Relationships

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Workflow for Split-and-Mix peptide library synthesis.

Caption: Orthogonal deprotection strategy using this compound.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. rsc.org [rsc.org]

- 6. merel.si [merel.si]

- 7. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. chempep.com [chempep.com]

- 10. Efficient Screening of Combinatorial Peptide Libraries by Spatially Ordered Beads Immobilized on Conventional Glass Slides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Post-Translational Modifications using Fmoc-Lys(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of post-translational modifications (PTMs) into peptides is a critical tool for understanding protein function, developing novel therapeutics, and creating advanced biomaterials. Lysine residues are hotspots for a variety of PTMs, including acetylation and ubiquitination, which play pivotal roles in regulating cellular signaling, protein stability, and gene expression. Fmoc-Lys(Z)-OH serves as a versatile building block in solid-phase peptide synthesis (SPPS) for the introduction of such modifications. The benzyloxycarbonyl (Z) protecting group on the ε-amino group of lysine is orthogonal to the standard Fmoc/tBu strategy. It remains stable during the piperidine-mediated Fmoc deprotection steps but can be selectively removed on-resin, typically via catalytic transfer hydrogenation, to unmask the lysine side chain for subsequent modification.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of peptides with site-specific post-translational modifications, focusing on acetylation and ubiquitination.

Data Presentation

Table 1: Comparison of On-Resin Lysine Modification Efficiencies

| Modification Step | Reagents | Typical Yield/Conversion | Reference |

| On-Resin Z-Group Deprotection (Catalytic Transfer Hydrogenation) | Pd/C, Formic Acid | >95% | [1] |

| On-Resin Acetylation | Acetic Anhydride, DIEA | Near-quantitative | [2] |

| On-Resin Ubiquitination (Chemoenzymatic) | Ubiquitin-activating (E1), conjugating (E2), and ligating (E3) enzymes, ATP | Variable (60-90% reported in some systems) | [3] |

| On-Resin Formylation | Formic Acid, Acetic Anhydride, Pyridine | Near-quantitative | [2] |

Signaling Pathway: Crosstalk between Lysine Acetylation and Ubiquitination

The interplay between lysine acetylation and ubiquitination is a crucial regulatory mechanism in cellular processes. These two modifications can occur on the same lysine residue, leading to a competitive relationship that dictates the protein's fate. Generally, acetylation of a lysine residue can prevent its ubiquitination, thereby protecting the protein from proteasomal degradation and often promoting its activity or specific interactions. Conversely, deacetylation can expose the lysine residue, making it available for ubiquitination and subsequent degradation. This dynamic crosstalk is fundamental in controlling the stability and function of numerous proteins, including transcription factors and histones.

Crosstalk between Lysine Acetylation and Ubiquitination Pathways.

Experimental Protocols

Workflow for Site-Specific PTM Introduction using this compound

The overall workflow involves the initial synthesis of the peptide on a solid support with this compound incorporated at the desired position. This is followed by the selective on-resin deprotection of the Z-group and the subsequent on-resin modification of the liberated lysine side-chain.

Experimental workflow for site-specific PTM introduction.

Protocol 1: Solid-Phase Peptide Synthesis with this compound

This protocol outlines the standard procedure for incorporating this compound into a peptide sequence using manual or automated Fmoc-SPPS.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids, including this compound

-

Coupling reagents: HBTU/HOBt or HATU

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling step.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10-15 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence, using this compound at the desired position for modification.

Protocol 2: On-Resin Deprotection of the Z-Group by Catalytic Transfer Hydrogenation

This protocol describes the selective removal of the benzyloxycarbonyl (Z) group from the lysine side chain while the peptide is still attached to the resin.

Materials:

-

Peptide-resin containing a Lys(Z) residue

-

Palladium on carbon (Pd/C, 10%)

-

Formic acid (HCOOH)

-

Solvent: DMF or NMP

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF.

-

Catalyst Addition: Add Pd/C (typically 0.2-0.5 equivalents by weight relative to the resin) to the resin suspension.

-

Hydrogen Donor Addition: Add formic acid (20-30 equivalents relative to the Z-protected lysine) to the reaction mixture.

-

Reaction: Gently agitate the suspension at room temperature. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS. The reaction is typically complete within 2-4 hours.

-

Catalyst Removal: After the reaction is complete, filter the resin to remove the Pd/C catalyst. Wash the resin extensively with DMF to remove all traces of the catalyst and reaction byproducts.

Protocol 3: On-Resin Acetylation of the Lysine Side Chain

This protocol details the acetylation of the deprotected lysine ε-amino group on the solid support.

Materials:

-

Resin with deprotected lysine side-chain

-

Acetic anhydride (Ac₂O)

-

Base: N,N-Diisopropylethylamine (DIEA) or Pyridine

-

Solvent: DMF

Procedure:

-

Resin Swelling: Swell the resin with the free lysine side-chain amine in DMF.

-

Acetylation Reaction: Prepare a solution of acetic anhydride (10-20 equivalents relative to the lysine residue) and DIEA (20-40 equivalents) in DMF.

-

Add the acetylation mixture to the resin and agitate at room temperature for 30-60 minutes.

-

Monitoring: Monitor the completion of the reaction using a ninhydrin test, which should be negative upon completion.

-

Washing: Wash the resin thoroughly with DMF and DCM. The peptide is now ready for cleavage from the resin.

Protocol 4: On-Resin Ubiquitination of the Lysine Side Chain (Chemoenzymatic Approach)

This protocol provides a general outline for the enzymatic ubiquitination of a deprotected lysine side chain on-resin. This is a more complex procedure and may require optimization for specific peptide sequences and enzyme systems.

Materials:

-

Resin with deprotected lysine side-chain

-

Ubiquitin

-

Ubiquitin-activating enzyme (E1)

-

Ubiquitin-conjugating enzyme (E2)

-

Ubiquitin ligase (E3) specific for the target sequence (if known)

-

ATP

-

Reaction Buffer (e.g., HEPES buffer, pH 7.5, containing MgCl₂ and DTT)

Procedure:

-

Resin Equilibration: Swell the resin in the reaction buffer.

-

Enzymatic Reaction: Prepare a reaction mixture containing ubiquitin, E1, E2, E3 enzymes, and ATP in the reaction buffer.

-

Add the enzyme mixture to the resin and incubate at 37°C with gentle agitation for a specified time (typically 2-16 hours).

-

Monitoring: The progress of the ubiquitination can be monitored by cleaving a small amount of the peptide from the resin and analyzing it by HPLC-MS to detect the mass shift corresponding to the addition of ubiquitin.

-

Washing: After the reaction, wash the resin extensively with the reaction buffer, followed by water, DMF, and DCM to remove all protein and salt residues. The ubiquitinated peptide is now ready for cleavage.

Conclusion

This compound is a valuable tool for the synthesis of peptides with site-specific post-translational modifications. The orthogonal nature of the Z-group allows for its selective removal on-resin, providing a free lysine side-chain for a variety of chemical and enzymatic modifications. The protocols provided herein offer a comprehensive guide for researchers to successfully incorporate PTMs such as acetylation and ubiquitination into their peptides of interest, thereby facilitating a deeper understanding of their biological roles and accelerating the development of novel peptide-based therapeutics.

References

Step-by-step guide for manual solid-phase peptide synthesis using Fmoc-Lys(Z)-OH.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the manual solid-phase peptide synthesis (SPPS) of peptides containing L-lysine protected with a benzyloxycarbonyl (Z) group on its side chain (Fmoc-Lys(Z)-OH). The Fmoc/tBu strategy, a widely adopted method in peptide synthesis, forms the basis of this protocol.[1] This methodology is prized for its use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups for side-chain protection.[2][3]

The use of this compound is particularly advantageous in specific synthetic strategies where the more common Boc protecting group for the lysine side chain is not suitable. The Z group is stable to the trifluoroacetic acid (TFA) used in the final cleavage step, allowing for the synthesis of partially protected peptide fragments.[4] The removal of the Z group can be achieved through hydrogenation or by treatment with strong acids like trifluoromethanesulfonic acid (TFMSA).

This guide is intended for researchers, scientists, and professionals in drug development who are familiar with basic laboratory techniques in organic chemistry.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[2][5] The synthesis cycle consists of three primary steps:

-

Nα-Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a mild base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[1][2]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the peptide chain.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before proceeding to the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Experimental Protocols

This protocol is designed for a 0.1 mmol synthesis scale. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Materials and Reagents

-

Resin: Rink Amide resin (or other suitable resin for C-terminal amide) with a loading capacity of 0.3-0.8 mmol/g.

-

Amino Acids: Fmoc-protected amino acids, including this compound.

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Piperidine.

-

Diisopropylethylamine (DIEA).

-

Methanol (MeOH).

-

Diethyl ether (cold).

-

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

HOBt (Hydroxybenzotriazole) or Oxyma Pure®.

-

-

Deprotection Reagent: 20% (v/v) piperidine in DMF.

-

Cleavage Cocktail:

-

Trifluoroacetic acid (TFA).

-

Triisopropylsilane (TIS).

-

Water (deionized).

-

-

Washing Solvents: DMF, DCM.

-

Qualitative Monitoring: Ninhydrin test kit (Kaiser test) to check for the presence of free primary amines.[6]

Step-by-Step Synthesis Protocol

-

Weigh out the appropriate amount of resin for a 0.1 mmol scale synthesis and place it in a manual SPPS reaction vessel. For example, for a resin with a loading of 0.5 mmol/g, use 200 mg.

-

Add DMF (5-10 mL) to the resin.

-

Gently agitate the resin for 30-60 minutes to allow for proper swelling.[7][8]

-

Drain the DMF from the reaction vessel.

-

Add 20% piperidine in DMF (5 mL) to the swollen resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh 5 mL of 20% piperidine in DMF.

-

Agitate for an additional 15 minutes.[8]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

-

In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and a coupling activator like HOBt or Oxyma (0.4 mmol, 4 equivalents) in DMF (2 mL).[8]

-

Add a coupling agent such as DIC (0.4 mmol, 4 equivalents) or HBTU/HATU (0.38 mmol, 3.8 equivalents) and DIEA (0.8 mmol, 8 equivalents) to the amino acid solution to pre-activate it for 5-10 minutes.[8]

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 10 mL).

Repeat steps 2 (Fmoc deprotection) and 3 (amino acid coupling) for each subsequent amino acid in the peptide sequence, including this compound.

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

-

Wash the peptide-resin thoroughly with DMF (3 x 10 mL).

-

Wash with DCM (3 x 10 mL) to remove the DMF.

-

Dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.

-

Prepare the cleavage cocktail. A standard and effective non-malodorous cocktail is TFA/TIS/water (95:2.5:2.5 v/v/v).[9][10] For a 0.1 mmol synthesis, 5-10 mL of the cocktail is typically sufficient.

-

Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Note on Z-group removal: The Z (benzyloxycarbonyl) protecting group on the lysine side chain is stable to TFA and will remain on the peptide after this step. To remove the Z group, further steps are required, such as catalytic hydrogenation (e.g., H2, Pd/C in methanol) or treatment with a stronger acid like TFMSA. These procedures should be performed in solution after the initial cleavage from the resin.[4]

-

Reduce the volume of the TFA filtrate by about half under a gentle stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated filtrate dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate).

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Data Presentation

The following tables summarize the quantitative parameters for the manual solid-phase peptide synthesis protocol.

Table 1: Reagents and Solvents for a 0.1 mmol Synthesis Scale

| Step | Reagent/Solvent | Quantity/Concentration | Volume |

| Resin Swelling | DMF | - | 5-10 mL |

| Fmoc Deprotection | 20% Piperidine in DMF | 20% (v/v) | 2 x 5 mL |

| Amino Acid Coupling | Fmoc-Amino Acid | 4 equivalents (0.4 mmol) | - |

| HOBt/Oxyma | 4 equivalents (0.4 mmol) | - | |

| DIC or HBTU/HATU | 4 or 3.8 equivalents | - | |

| DIEA (if using HBTU/HATU) | 8 equivalents (0.8 mmol) | - | |

| DMF | - | ~2-3 mL | |

| Washing | DMF | - | 5 x 10 mL per wash cycle |

| Cleavage | TFA/TIS/H₂O | 95:2.5:2.5 (v/v/v) | 5-10 mL |

Table 2: Typical Reaction Times and Conditions

| Step | Reaction Time | Temperature | Agitation | Monitoring |

| Resin Swelling | 30-60 minutes | Room Temperature | Gentle | Visual |

| Fmoc Deprotection | 5 min + 15 min | Room Temperature | Gentle | - |

| Amino Acid Coupling | 1-2 hours | Room Temperature | Gentle | Kaiser Test |

| Cleavage | 2-3 hours | Room Temperature | Gentle | - |

Visualization of Workflow and Chemical Reactions

Experimental Workflow

The following diagram illustrates the cyclical process of manual solid-phase peptide synthesis.

Caption: Experimental workflow for manual Fmoc solid-phase peptide synthesis.

Chemical Reactions of this compound in SPPS

This diagram outlines the key chemical transformations involving this compound during the synthesis cycle.

Caption: Key chemical reactions involving this compound during SPPS.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. wernerlab.weebly.com [wernerlab.weebly.com]

- 4. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]

- 5. bachem.com [bachem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]